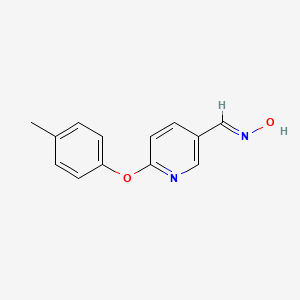

6-(4-Methylphenoxy)nicotinaldehyde oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-(4-Methylphenoxy)nicotinaldehyde oxime” is a chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 . It is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

The synthesis of oximes like “this compound” often involves the condensation or oxidation of organic compounds . Various methods have been developed for the synthesis of oximes, including the use of zinc oxide, phosphine-mediated reductive acylation, and the use of m-CPBA as an oxidant .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the search results. The compound has a molecular weight of 228.25 .Scientific Research Applications

Oxime Compound Applications in Biochemistry and Pharmacology

Antioxidant Mechanisms and Therapeutic Potentials : Oxime compounds have been evaluated for their antioxidant properties, which are crucial in combating oxidative stress associated with various diseases, including neurodegenerative disorders and cardiovascular diseases. For instance, the study on the antioxidant activity of o-bisphenols highlights the significance of intramolecular hydrogen bonding in enhancing antioxidant efficacy, a property that could be relevant for oxime derivatives in modulating oxidative stress (Amorati, R., Lucarini, M., Mugnaini, V., & Pedulli, G., 2003).

Enzymatic Activity and Metabolic Pathways : Oximes play a role in influencing enzymatic activities and metabolic pathways. The research on hexose-6-phosphate dehydrogenase and redox control discusses the importance of NADPH oxidase activity in cellular redox balance, a mechanism potentially affected by oxime derivatives through modulation of enzymatic functions or as substrates/inhibitors in metabolic reactions (Hewitt, K., Walker, E., & Stewart, P., 2005).

Chemical Synthesis and Structural Analysis : Oximes are involved in the synthesis and structural modification of chemical compounds with potential therapeutic applications. The study on synthesis and antiprotozoal activity of aza-analogues illustrates the role of oxime intermediates in producing compounds with significant biological activities, suggesting a pathway for designing novel therapeutic agents (Ismail, M., Brun, R., Easterbrook, J., Tanious, F., Wilson, W., & Boykin, D., 2003).

Molecular Interactions and Genotoxicity Studies : The interaction of oxime compounds with biological molecules and their potential genotoxic effects are areas of interest. The genotoxicity of azo-oxime metal chelates research explores how oxime-containing compounds interact with DNA, which could inform safety assessments and therapeutic applications of new oxime derivatives (Cabir, B., Avar, B., Gülcan, M., & Kayraldız, A., 2013).

properties

IUPAC Name |

(NE)-N-[[6-(4-methylphenoxy)pyridin-3-yl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-10-2-5-12(6-3-10)17-13-7-4-11(8-14-13)9-15-16/h2-9,16H,1H3/b15-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKUYZBMELOBMFU-OQLLNIDSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=NC=C(C=C2)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)OC2=NC=C(C=C2)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Hydroxy-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2723949.png)

![ethyl 2-(2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2723950.png)

![N-(2,3-dimethylphenyl)-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2723960.png)

![Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2723961.png)

![8,8-Dimethyl-1-azaspiro[4.5]decane;hydrochloride](/img/structure/B2723964.png)

![2-[[1-[2-(4-Chlorophenoxy)acetyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2723965.png)

![Ethyl thiazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B2723966.png)

![6-ethyl 3-methyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2723968.png)

![3-Chloro-4-[2,2,2-trifluoro-1-(piperidin-4-yl)ethoxy]pyridine](/img/structure/B2723972.png)